
Sodium perchlorate-18O4
描述
Sodium perchlorate-18O4 is an isotopically labeled compound of sodium perchlorate, where the oxygen atoms are enriched with the isotope 18O. Sodium perchlorate itself is an inorganic compound with the chemical formula NaClO4. It consists of sodium cations (Na+) and perchlorate anions (ClO4-). This compound is a white crystalline, hygroscopic solid that is highly soluble in water and ethanol . Sodium perchlorate is known for its strong oxidizing properties and is used in various industrial and scientific applications .
作用机制
Target of Action
Sodium perchlorate, also known as Sodium (~18~O_4_)perchlorate or DTXSID40745706, primarily targets the thyroid gland . The thyroid gland plays a crucial role in the body’s metabolism, growth, and development.
Mode of Action
Sodium perchlorate acts as a competitive inhibitor of iodine uptake by the thyroid gland . This interaction results in a decrease in the production of thyroid hormones, which are essential for various physiological processes.
Biochemical Pathways
The primary biochemical pathway affected by Sodium perchlorate is the thyroid hormone synthesis pathway . By inhibiting iodine uptake, Sodium perchlorate disrupts the production of thyroid hormones, leading to potential downstream effects such as altered metabolic rate and growth patterns .
Pharmacokinetics
It is known that sodium perchlorate is a small, highly soluble molecule, suggesting that it may be readily absorbed and distributed throughout the body . The metabolism and excretion of Sodium perchlorate are areas of ongoing research.
Result of Action
The primary molecular effect of Sodium perchlorate’s action is the reduction in thyroid hormone production . On a cellular level, this can lead to changes in metabolic activity, as thyroid hormones play a key role in regulating metabolism. In severe cases, this can lead to symptoms of hypothyroidism.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Sodium perchlorate. For instance, the presence of other iodine-containing compounds in the body can affect the compound’s ability to inhibit iodine uptake . Additionally, the compound’s stability may be affected by factors such as temperature and pH .
准备方法
Sodium perchlorate-18O4 can be synthesized through the electrolysis of a solution of sodium chlorate (NaClO3) using an inert platinum electrode. Over time, the chlorate is converted into perchlorate through the process of anodic oxidation . The industrial production of sodium perchlorate involves deeply electrolyzing a salt solution to prepare a low salt sodium chlorate solution, followed by further electrolysis to produce sodium perchlorate . This method is energy-efficient and reduces the number of steps compared to traditional methods.
化学反应分析
Sodium perchlorate-18O4, like its non-labeled counterpart, undergoes various chemical reactions, primarily due to its strong oxidizing properties. It can react violently with organic materials, reducing agents, and combustible substances . Common reactions include:
Oxidation: Sodium perchlorate can oxidize various organic and inorganic compounds.
Reduction: It can be reduced to sodium chloride (NaCl) and dioxygen (O2) at high temperatures.
科学研究应用
Sodium perchlorate-18O4 has several scientific research applications:
相似化合物的比较
Sodium perchlorate-18O4 can be compared with other perchlorate salts, such as:
Ammonium perchlorate (NH4ClO4): Used in rocket propellants and pyrotechnics.
Potassium perchlorate (KClO4): Used in fireworks and explosives.
Lithium perchlorate (LiClO4): Used in batteries and as a drying agent in organic synthesis.
Sodium perchlorate is unique due to its high solubility in water and ethanol, making it the most water-soluble of the common perchlorate salts . This property, along with its strong oxidizing nature, makes it highly versatile for various applications.
属性
InChI |
InChI=1S/ClHO4.Na/c2-1(3,4)5;/h(H,2,3,4,5);/q;+1/p-1/i2+2,3+2,4+2,5+2; | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAZAXWOYCMUHIX-JXBOESPZSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]Cl(=O)(=O)=O.[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[18O-]Cl(=[18O])(=[18O])=[18O].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ClNaO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745706 | |
| Record name | Sodium (~18~O_4_)perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1173022-22-4 | |
| Record name | Sodium (~18~O_4_)perchlorate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1173022-22-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


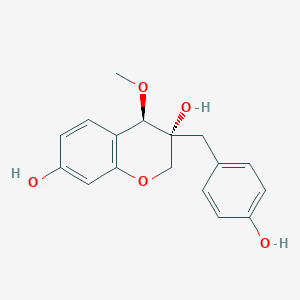
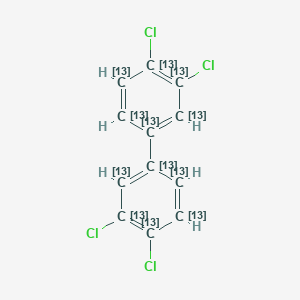
![2,5-Dioctyl-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B6594415.png)
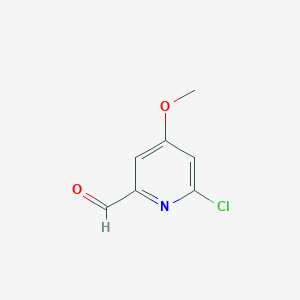
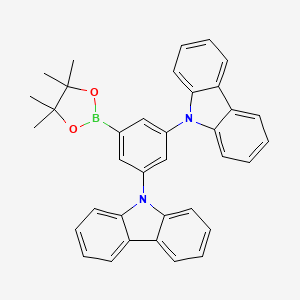
![[7,7-bis(2-ethylhexyl)-10-trimethylstannyl-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-trimethylstannane](/img/structure/B6594441.png)
![3-chloro-2-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-5-(trifluoromethyl)pyridine](/img/structure/B6594445.png)
![1-Benzyl-4-[2,6-bis(trifluoromethyl)pyridine-4-carbonyl]piperazine](/img/structure/B6594447.png)
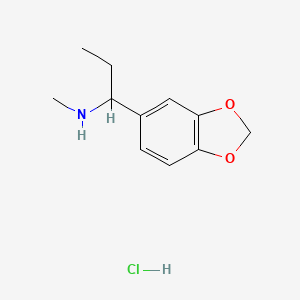
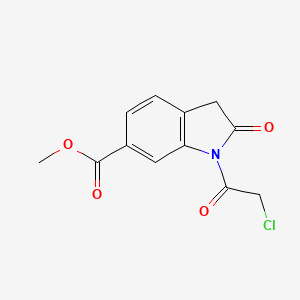
![(4,8-dioctyl-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl)-trimethylstannane](/img/structure/B6594462.png)
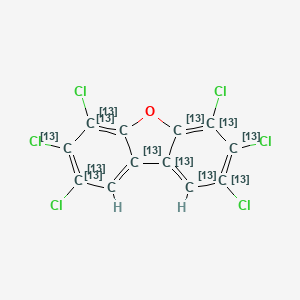
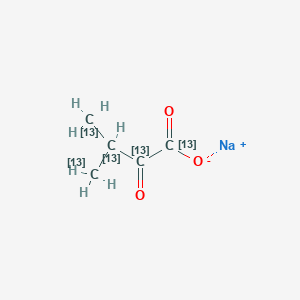
![2,2-Diethoxy-1-[3-(triethoxysilyl)propyl]-1-aza-2-silacyclopentane](/img/structure/B6594495.png)
